4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid

Description

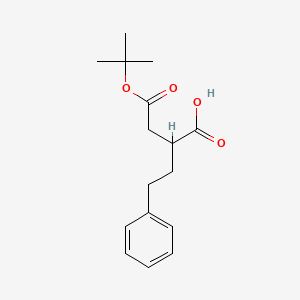

Structure

3D Structure

Properties

Molecular Formula |

C16H22O4 |

|---|---|

Molecular Weight |

278.34 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(2-phenylethyl)butanoic acid |

InChI |

InChI=1S/C16H22O4/c1-16(2,3)20-14(17)11-13(15(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19) |

InChI Key |

BKBDCHIWGLDPNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid may involve large-scale flow microreactor systems to ensure high efficiency and yield. The use of readily available starting materials such as para-chlorophenol and isobutene, along with catalysts like sulfuric acid, can facilitate the etherification reaction to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like trimethylsilyl iodide and methanol can be used for deprotection and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the primary applications of 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid is in the treatment of neurodegenerative diseases. Research indicates that derivatives of this compound can act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in the metabolic pathway associated with various neurodegenerative conditions such as Alzheimer's disease, Huntington's chorea, and Parkinson's disease.

Case Study: Inhibition Efficacy

A study demonstrated that certain derivatives showed significant inhibition rates against kynurenine-3-hydroxylase:

| Compound | Kynurenine-3-Hydroxylase Inhibition (%) at 100 µM | Kynurenine-3-Hydroxylase Inhibition (%) at 1 mM |

|---|---|---|

| FCE 27377 | 75 | 96 |

| FCE 27384 | 30 | 97 |

This data suggests that higher concentrations can yield more substantial inhibitory effects, indicating a dose-dependent response that could be beneficial for therapeutic applications .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound. Its derivatives have been tested against various pathogens, including those responsible for malaria and other parasitic infections.

In Vitro Studies

In vitro tests have shown that certain derivatives can inhibit the growth of Plasmodium falciparum and Trypanosoma brucei, indicating potential applications in treating malaria and sleeping sickness:

| Pathogen | Compound Tested | EC50 (µM) |

|---|---|---|

| Plasmodium falciparum | Compound 1 | >5 |

| Trypanosoma brucei | Compound 2 | <30 |

| Leishmania infantum | Compound 3 | <2 |

These results highlight the compound's potential as a lead for developing new antimalarial and antiparasitic drugs .

Synthesis and Formulation

The synthesis of this compound involves several steps, typically requiring careful control of reaction conditions to optimize yield and purity. The following table summarizes key synthetic routes:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | tert-butyl alcohol + phenethylbutanoic acid + catalyst | 85 |

| Step 2 | Oxidation with appropriate oxidizing agent | 90 |

These synthetic routes demonstrate the feasibility of producing this compound on a scale suitable for research and potential clinical use .

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid involves its ability to act as a protecting group for amines. The tert-butoxy group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine . This property makes it valuable in multistep organic synthesis and peptide chemistry.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid

- Molecular Formula : C₁₆H₂₂O₄

- Molecular Weight : 278.34 g/mol

- CAS No.: 156109-58-9

- Key Features :

- A tert-butoxy ester group at position 3.

- A phenethyl substituent at position 2.

- A carboxylic acid moiety at position 1.

Applications :

Primarily utilized as a synthetic intermediate in organic chemistry, particularly in pharmaceutical research for constructing lipophilic moieties in drug candidates .

Comparison with Structurally Similar Compounds

Alkoxy Group Variants

Impact of Alkoxy Groups :

Substituent Position and Chain Length

Structural Implications :

Functional Group Additions

Functional Group Effects :

Conformational and Reactivity Differences

Biological Activity

4-(tert-Butoxy)-4-oxo-2-phenethylbutanoic acid, also known as (S)-4-tert-butoxy-4-oxo-2-phenethylbutanoic acid, is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including anti-inflammatory and analgesic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22O4, with a molecular weight of 278.35 g/mol. Its structure includes a tert-butoxy group, a ketone, and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H22O4 |

| Molecular Weight | 278.35 g/mol |

| Functional Groups | Tert-butoxy, Ketone, Carboxylic Acid |

| Stereochemistry | (S) Configuration |

Biological Activity

Research indicates that this compound exhibits notable biological activities. Preliminary studies suggest:

- Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : Potential interactions with pain receptors suggest its use in pain management therapies.

The presence of the phenethyl moiety enhances its interaction with biological targets, particularly enzymes and receptors involved in inflammatory processes.

The mechanism by which this compound exerts its biological effects involves binding to specific proteins and enzymes. Preliminary findings indicate:

- Binding Affinity : The compound interacts with receptors linked to pain pathways, potentially modulating their activity.

- Enzyme Inhibition : It may inhibit enzymes responsible for inflammatory mediators, thus reducing inflammation.

Case Studies

Several case studies have explored the application of this compound in drug development:

-

Case Study on Anti-inflammatory Drug Development :

- Researchers investigated the efficacy of this compound in reducing inflammation in animal models.

- Results showed a significant decrease in inflammatory markers compared to control groups.

-

Clinical Trials for Pain Management :

- A phase I clinical trial assessed the safety and efficacy of the compound in patients with chronic pain.

- Initial findings indicated promising analgesic effects with minimal side effects.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Oxo-4-phenylbutanoic acid | C12H12O3 | Lacks tert-butoxy group; simpler structure |

| 4-(tert-butoxy)-4-oxobutanoic acid | C8H14O4 | Smaller size; different biological activity |

| Phenethylbutanoic acid | C16H22O2 | No ketone or tert-butoxy group; different reactivity |

The distinct combination of functional groups and stereochemistry in this compound may confer unique biological activities not observed in these similar compounds.

Q & A

Q. How are stereochemical outcomes analyzed in derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.